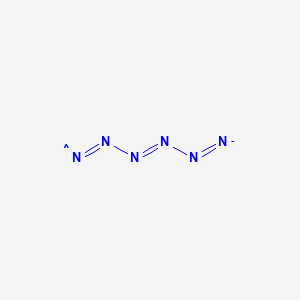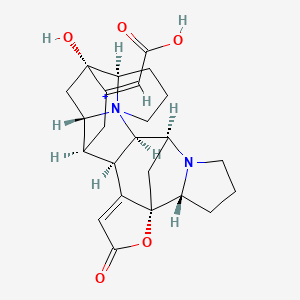
CID 11966305
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanitride(.1-) is a hexaatomic nitrogen and an inorganic radical anion.
Applications De Recherche Scientifique
Understanding Developmental Research Methods
In developmental research, CID 11966305 might be studied to understand its effects on child and adolescent development. Research categorizes into descriptive, predictive, and explanatory types, each requiring different methods. For example, a study on CID 11966305's impact on cognitive development would need a specific research design and methodology tailored to its goals, whether it's to describe characteristics, predict outcomes, or understand causal mechanisms. This approach ensures that the research on CID 11966305 aligns with developmental science's methodological standards, potentially offering insights into its role in developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancing Scientific Software Frameworks
The study of CID 11966305 could benefit from advancements in scientific software frameworks, which are crucial for developing and maintaining scientific research applications. These frameworks provide a foundation for assembling new applications from existing libraries, significantly improving programming productivity. By employing such frameworks, researchers can more efficiently conduct simulations and analyses related to CID 11966305, facilitating a better understanding of its properties and applications in various scientific domains (Appelbe, Moresi, Quenette, & Simter, 2007).
Advancements in Chemically Induced Dimerization (CID)
Research on chemically induced dimerization (CID) techniques, including CID 11966305, has made significant progress, offering tools to control protein function with high precision and spatiotemporal resolution. These advancements have broadened the scope of CID applications, from dissecting signal transductions to elucidating membrane and protein trafficking. The development of orthogonal and reversible CID systems has particularly enhanced the ability to study biological processes in a controlled manner, opening new avenues for understanding the mechanisms and effects of compounds like CID 11966305 (Voss, Klewer, & Wu, 2015).
Computing with Infinite Data (CID) Project
The CID project, which focuses on computing with infinite objects, including data types like CID 11966305, aims to develop efficient and verified software for engineering applications. By treating exact real numbers as first-class citizens and employing techniques like exact real arithmetic, the project seeks to overcome the limitations of finite precision in scientific computing. This approach could be particularly relevant for simulations and analyses involving CID 11966305, allowing for more accurate and comprehensive modeling of its properties and interactions (Spreen, 2017).
Propriétés
Nom du produit |
CID 11966305 |
|---|---|
Formule moléculaire |
N6- |
Poids moléculaire |
84.04 g/mol |
InChI |
InChI=1S/N6/c1-3-5-6-4-2/q-1/b6-5+ |
Clé InChI |
XZUYXDVVUGOENK-AATRIKPKSA-N |
SMILES isomérique |
[N-]=N/N=N/N=[N] |
SMILES canonique |
[N-]=NN=NN=[N] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)






![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)


